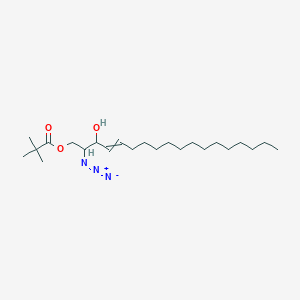
2-Azido-1-pivaloyl-D-erythro-Sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1-pivaloyl-D-erythro-Sphingosine is a derivative of Sphingosine, a naturally occurring amino alcohol. This compound is known for its selective inhibition of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . It also inhibits calmodulin-dependent enzymes .
Méthodes De Préparation
The synthesis of 2-Azido-1-pivaloyl-D-erythro-Sphingosine involves several steps. The starting material is typically Sphingosine, which undergoes azidation to introduce the azido group. The pivaloyl group is then introduced through an esterification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Analyse Des Réactions Chimiques
2-Azido-1-pivaloyl-D-erythro-Sphingosine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can convert the azido group to an amine group.
Substitution: The azido group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Azido-1-pivaloyl-D-erythro-Sphingosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used to study the role of Sphingosine derivatives in cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to inhibit protein kinase C and calmodulin-dependent enzymes.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-Azido-1-pivaloyl-D-erythro-Sphingosine involves its interaction with protein kinase C and calmodulin-dependent enzymes. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the protein kinase C signaling pathway and the calmodulin-dependent signaling pathway .
Comparaison Avec Des Composés Similaires
2-Azido-1-pivaloyl-D-erythro-Sphingosine is unique due to its specific inhibitory effects on protein kinase C and calmodulin-dependent enzymes. Similar compounds include:
Sphingosine: The parent compound, which also has biological activity but lacks the azido and pivaloyl groups.
1-Pivaloyl-D-erythro-Sphingosine: A derivative with only the pivaloyl group.
2-Azido-Sphingosine: A derivative with only the azido group.
These similar compounds can provide insights into the structure-activity relationships and help in the design of new derivatives with improved properties .
Propriétés
Formule moléculaire |
C23H43N3O3 |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
(2-azido-3-hydroxyoctadec-4-enyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3 |
Clé InChI |
HBQMTKUQTNSGBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)
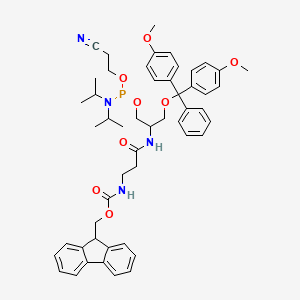
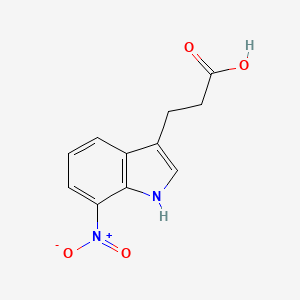
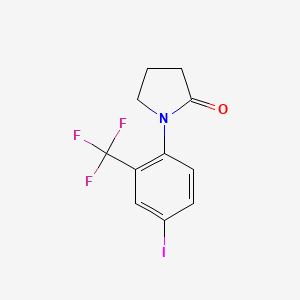
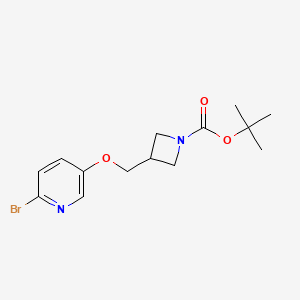
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)
![N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B13724565.png)

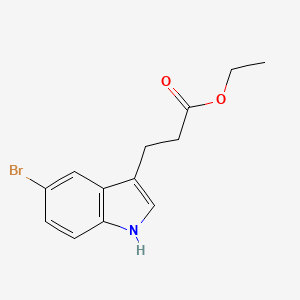
![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)


